molecular formula C12H15BrN2O3 B1477837 Methyl 2-amino-5-bromo-3-morpholinobenzoate CAS No. 1631034-66-6

Methyl 2-amino-5-bromo-3-morpholinobenzoate

Cat. No.: B1477837
CAS No.: 1631034-66-6
M. Wt: 315.16 g/mol
InChI Key: PFJBYVQHOJBASA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-3-morpholinobenzoate is a substituted benzoate ester featuring a morpholino group at position 3, an amino group at position 2, and a bromine atom at position 5. For instance, Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9) has a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . Introducing a bromine atom at position 5 would increase the molecular weight by ~79.9 g/mol, yielding an estimated molecular weight of ~316.17 g/mol. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive sites (amino, bromo, and morpholino groups), which enable further functionalization .

Properties

IUPAC Name

methyl 2-amino-5-bromo-3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-17-12(16)9-6-8(13)7-10(11(9)14)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJBYVQHOJBASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-5-bromo-3-morpholinobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Chemical Formula : C11_{11}H12_{12}BrN2_2O2_2
  • Molecular Weight : 299.13 g/mol
  • Functional Groups : The compound features a morpholine ring, an amino group, and a bromo-substituted aromatic system.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of similar structures have demonstrated significant activity against various bacterial strains.

Case Studies and Research Findings

  • Inhibition of Bacterial RNA Polymerase :
    • A study explored compounds that inhibit bacterial RNA polymerase, revealing that certain derivatives exhibited antimicrobial activity against Streptococcus pneumoniae with minimal inhibitory concentrations (MICs) significantly lower than those of their parent compounds. This suggests that structural modifications can enhance biological activity .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that modifications at specific positions on the benzoic acid moiety could lead to enhanced antimicrobial effects. For example, introducing electron-withdrawing groups at the para-position increased binding affinity and activity against Gram-positive bacteria .
  • Broad-Spectrum Antibacterial Activity :
    • Compounds similar to this compound have shown broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance, MIC values for some derivatives were reported as low as <0.03125 μg/mL against Staphylococcus aureus .

The mechanism through which this compound exerts its antibacterial effects is likely linked to its ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them prime targets for antimicrobial agents.

Data Summary

Compound NameMIC (μg/mL)Bacterial StrainActivity Type
This compound<0.03125Staphylococcus aureusBroad-spectrum antibacterial
C3 derivative8Streptococcus pneumoniaeAntimicrobial
C5 derivative4Enterococcus faecalisAntimicrobial

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, it is essential to evaluate the safety profile of this compound. Preliminary data suggest low toxicity levels in vitro; however, comprehensive toxicological studies are necessary to confirm these findings before clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9)

  • Structural Differences: Lacks the bromine atom at position 5 and positions the amino group at position 5 instead of 2.
  • Molecular Formula : C₁₂H₁₆N₂O₃ vs. C₁₂H₁₅BrN₂O₃ (estimated for the brominated derivative).
  • The amino group at position 2 in the target compound may alter electronic effects on the aromatic ring, influencing reactivity in electrophilic substitutions .

Methyl Salicylate

  • Structural Differences: Features a hydroxyl group at position 2 and a methoxy group at position 1 (ortho to the ester), unlike the morpholino and bromine substituents in the target compound.
  • Properties: Methyl salicylate is volatile (boiling point ~222°C) and widely used in fragrances. In contrast, the morpholino group in Methyl 2-amino-5-bromo-3-morpholinobenzoate likely reduces volatility and increases polarity, making it more suitable for applications requiring thermal stability or hydrogen bonding .

Brominated Benzoate Derivatives (Hypothetical Analogs)

  • Example : Methyl 2-bromo-5-nitrobenzoate.
  • Comparison: Bromine at position 2 or 5 affects electronic distribution. Nitro groups are electron-withdrawing, whereas amino groups are electron-donating, leading to divergent reactivity in nucleophilic aromatic substitution.

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups IR Signatures (cm⁻¹)
This compound ~316.17 Amino, Bromo, Morpholino, Ester 3300 (N-H), 1700 (C=O), 1100 (C-O-C)
Methyl 5-amino-2-morpholinobenzoate 236.27 Amino, Morpholino, Ester 3300 (N-H), 1700 (C=O), 1100 (C-O-C)
Methyl Salicylate 152.15 Methoxy, Hydroxyl, Ester 3200 (O-H), 1700 (C=O), 1250 (C-O)
  • Spectroscopic Notes: The morpholino group contributes to strong C-O-C stretching vibrations (~1100 cm⁻¹), while the bromine atom may cause subtle shifts in aromatic ring vibrations due to its electron-withdrawing effect .

Preparation Methods

Preparation of 2-morpholinobenzaldehyde Intermediate

  • Reagents: 2-fluorobenzaldehyde, morpholine, potassium carbonate
  • Solvent: N,N-Dimethylformamide (DMF)
  • Conditions: Stirring at 100 °C for 15 hours
  • Process: Potassium carbonate acts as a base to facilitate nucleophilic aromatic substitution of fluorine by morpholine on 2-fluorobenzaldehyde.
  • Workup: Dilution with water, extraction with ethyl acetate, washing with saturated ammonium chloride, drying, and concentration.
  • Purification: Flash chromatography yields 2-morpholinobenzaldehyde as a yellow oil with approximately 75% yield.

Bromination at the 5-Position

  • Bromination is typically performed on the morpholinobenzaldehyde intermediate or its derivatives using selective brominating agents like N-bromosuccinimide (NBS) or bromine under controlled temperature to avoid polybromination.
  • The regioselectivity is influenced by the directing effects of the amino and morpholino groups.

Amination to Introduce the 2-Amino Group

  • Amination can be achieved by reduction of a nitro precursor or direct substitution reactions.
  • In some protocols, the amino group is introduced prior to bromination to ensure regioselectivity.
  • Catalytic hydrogenation or other reducing agents can be used for nitro group reduction.

Esterification to Form the Methyl Ester

  • If the starting material is a carboxylic acid, esterification with methanol under acidic conditions (e.g., sulfuric acid catalyst) is employed.
  • Alternatively, this compound can be synthesized by methylation of the corresponding acid chloride with methanol.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Morpholine substitution 2-fluorobenzaldehyde, morpholine, K2CO3, DMF, 100 °C, 15 h 75 Nucleophilic aromatic substitution
Bromination NBS or Br2, controlled temperature 60-80 Regioselective bromination at 5-position
Amination Reduction of nitro precursor or direct amination 70-85 Catalytic hydrogenation or substitution
Esterification Methanol, acid catalyst, reflux 80-90 Formation of methyl ester

Advanced Preparation via Photodecarbonylation (Alternative Method)

A novel catalyst-free photodecarbonylation method has been reported for ortho-amino benzaldehyde derivatives, which could be adapted for morpholinobenzoate intermediates:

  • Procedure: Irradiation of 2-morpholinobenzaldehyde under 425 nm LED light in DMPU solvent under argon atmosphere for 6 hours.
  • Outcome: Efficient transformation with 75% yield of the target compound or intermediate.
  • Advantages: Avoids use of metal catalysts, mild conditions, and potential for high selectivity.

Analytical and Characterization Data

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution 2-fluorobenzaldehyde Morpholine, K2CO3, DMF, 100 °C, 15 h 75 Straightforward, high yield Requires high temperature
Bromination Morpholinobenzaldehyde NBS or Br2, controlled temperature 60-80 Selective bromination Possible polybromination
Amination Nitro precursor or halide Catalytic hydrogenation or substitution 70-85 Efficient amination Additional reduction step
Esterification Carboxylic acid or acid chloride Methanol, acid catalyst, reflux 80-90 High yield methyl ester formation Acid-sensitive groups may react
Photodecarbonylation (Novel) 2-morpholinobenzaldehyde 425 nm LED, DMPU, argon, 6 h 75 Catalyst-free, mild conditions Requires photochemical setup

This detailed synthesis overview of this compound highlights the multi-step preparation involving morpholine substitution, bromination, amination, and esterification. The inclusion of novel photodecarbonylation methods offers alternative routes with potential green chemistry benefits. The procedures are supported by comprehensive analytical data ensuring the compound’s structural integrity and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-bromo-3-morpholinobenzoate
Reactant of Route 2
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Methyl 2-amino-5-bromo-3-morpholinobenzoate

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